molecular formula C24H29N5O4 B2974326 1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea CAS No. 896029-35-9

1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea

Katalognummer: B2974326
CAS-Nummer: 896029-35-9
Molekulargewicht: 451.527
InChI-Schlüssel: WOTGYFLMLAVBTL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

The compound 1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a urea derivative featuring two methoxyphenyl groups and a fused triazoloazepine heterocycle.

Eigenschaften

IUPAC Name

1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N5O4/c1-31-18-9-7-8-17(14-18)25-24(30)29(20-12-11-19(32-2)15-21(20)33-3)16-23-27-26-22-10-5-4-6-13-28(22)23/h7-9,11-12,14-15H,4-6,10,13,16H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOTGYFLMLAVBTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)N(CC2=NN=C3N2CCCCC3)C(=O)NC4=CC(=CC=C4)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound 1-(2,4-dimethoxyphenyl)-3-(3-methoxyphenyl)-1-((6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)methyl)urea is a synthetic urea derivative that has garnered interest for its potential biological activities. This article reviews the biological activity of this compound based on various studies and findings.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

C20H24N4O4\text{C}_{20}\text{H}_{24}\text{N}_4\text{O}_4

This structure includes a urea moiety linked to two methoxy-substituted phenyl groups and a tetrahydrotriazoloazepine unit. The presence of these functional groups is believed to contribute to its biological activity.

Anticancer Activity

Recent studies have indicated that compounds related to triazole derivatives exhibit significant anticancer properties. For example, triazolethiones , which share structural similarities with our compound of interest, have demonstrated cytotoxic effects against various cancer cell lines. Specifically, derivatives have shown IC50 values in the micromolar range against colon carcinoma (HCT-116) and breast cancer (T47D) cell lines .

CompoundCancer Cell LineIC50 Value (µM)
Triazolethione DerivativeHCT-1166.2
Triazolethione DerivativeT47D27.3

Antimicrobial Activity

The compound's potential antimicrobial activity has also been explored. Similar triazole derivatives have been reported to exhibit antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, certain derivatives showed minimum inhibitory concentration (MIC) values ranging from 0.10 µg/mL to 100 µg/mL against various pathogens .

Bacterial StrainMIC Value (µg/mL)
Acinetobacter baumannii0.10
Pseudomonas aeruginosa100

Anti-inflammatory and Antioxidant Properties

In addition to its anticancer and antimicrobial properties, triazole derivatives are noted for their anti-inflammatory and antioxidant activities. These effects are crucial in mitigating oxidative stress-related diseases and inflammation . The specific activities of the compound in these areas require further investigation but suggest a broad therapeutic potential.

Case Studies

Several case studies have highlighted the biological efficacy of similar compounds:

  • Case Study on Anticancer Efficacy : A study assessed the cytotoxicity of a series of triazole derivatives against MCF-7 breast cancer cells. The results indicated that modifications in the phenyl substituents significantly enhanced anticancer activity.
  • Antimicrobial Assessment : Another study evaluated the antibacterial properties of various triazole derivatives against clinical isolates of bacteria. Compounds with methoxy substitutions displayed enhanced antimicrobial activity compared to their unsubstituted counterparts.

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Comparison with Similar Compounds

Core Structural Features

The target compound shares a urea backbone with substituted aryl groups and a triazoloazepine moiety. Key analogs for comparison include:

Compound Name Key Structural Differences Molecular Weight Reference
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)urea Chloro substituent at 3-position of phenyl; 3-methylphenyl vs. 3-methoxyphenyl 439.94
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1-(triazoloazepin-3-ylmethyl)urea Ethoxy substituent at 4-position of phenyl vs. 2,4-dimethoxy 435.5
1-(3,5-Dimethylphenyl)-3-[(±)-trans-1-(4-fluorophenyl)-2-(4-methoxyphenyl)-4-oxoazetidin-3-yl]urea Azetidinone ring replaces triazoloazepine; fluorophenyl substituent Not provided
Key Observations:
  • Substituent Effects : Methoxy groups enhance solubility and hydrogen-bonding capacity compared to chloro or methyl groups. The 2,4-dimethoxy configuration in the target compound may improve metabolic stability over 4-ethoxy analogs .

Pharmacological and Biochemical Profiles

Receptor Binding and Selectivity
  • Triazoloazepine Derivatives : Compounds with this core (e.g., ) often target kinases or G-protein-coupled receptors (GPCRs). The triazoloazepine's nitrogen-rich structure may facilitate interactions with ATP-binding pockets or allosteric GPCR sites .
  • Comparison with Azetidinone Analogs: Azetidinone-containing urea derivatives () exhibit anti-inflammatory or antiproliferative activity, but their β-lactam-like rings may confer higher reactivity and shorter half-lives than triazoloazepines .
Gene Expression and Phenotypic Responses
  • Structural Similarity vs. Biological Response : highlights that only ~20% of structurally similar compounds (Tanimoto coefficient >0.85) share significant gene expression overlap. This suggests the target compound’s unique methoxy pattern and triazoloazepine core may diverge from analogs in mechanisms like NF-κB inhibition (cf. ) .

Data Tables: Molecular Properties and Activity

Table 1. Physicochemical Properties

Compound Molecular Formula ClogP (Predicted) Hydrogen Bond Donors/Acceptors Reference
Target Compound C24H28N5O4 ~3.2 3/7 N/A
1-(3-Chloro-4-methoxyphenyl)-3-(3-methylphenyl)-1-(triazoloazepin-3-ylmethyl)urea C23H26ClN5O2 3.8 2/6
1-(4-Ethoxyphenyl)-3-(3-methoxyphenyl)-1-(triazoloazepin-3-ylmethyl)urea C24H29N5O3 3.5 2/6

Q & A

Q. What synthetic routes are recommended for preparing this compound?

The compound can be synthesized via multi-step reactions involving:

  • Step 1 : Formation of the triazolo-azepine core through cyclization under acidic conditions (e.g., HCl in glacial acetic acid at 60–65°C) .
  • Step 2 : Urea linkage via reaction of an isocyanate intermediate with substituted aryl amines in inert solvents (e.g., dichloromethane) under reflux with a base like triethylamine .
  • Purification : Column chromatography (silica gel, petroleum ether/ethyl acetate) and recrystallization for >95% purity .

Key Reaction Conditions :

StepSolventTemperatureCatalyst/PurificationYield
1Acetic acid60–65°CHCl80–85%
2DCM/TolueneRefluxTriethylamine75–90%

Q. What analytical techniques are critical for structural validation?

  • 1H/13C-NMR : Confirm substitution patterns (e.g., methoxy groups at δ 3.75–3.80 ppm, aryl protons at δ 6.7–7.7 ppm) .
  • FT-IR : Urea carbonyl stretch at ~1650–1685 cm⁻¹ .
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 356 for analogous urea derivatives) .
  • TLC : Monitor reaction progress (Rf ~0.85–0.88 in petroleum ether/ethyl acetate) .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

  • Heuristic Algorithms : Bayesian optimization to screen solvent/base combinations and reduce trial experiments .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., from 8 hours to 30 minutes) .
  • Catalytic Systems : Use CuI/DMEDA for coupling reactions (e.g., triazole incorporation) .

Q. How to resolve contradictions in spectral data during characterization?

  • Case Study : A reported IR carbonyl peak at 1682 cm⁻¹ vs. 1654 cm⁻¹ in similar derivatives suggests conformational flexibility. Use variable-temperature NMR to assess dynamic effects .
  • Cross-Validation : Compare experimental NMR with DFT-calculated chemical shifts for ambiguous signals .

Q. What strategies improve solubility for biological assays?

  • Structural Modifications : Introduce polar groups (e.g., hydroxyl or morpholine) on the triazolo-azepine ring .
  • Co-Solvents : Use DMSO/PEG mixtures (≤10% v/v) to maintain compound stability .

Solubility Data (Analogous Compounds) :

DerivativeSolubility in PBS (µg/mL)Modification
Parent compound<5
Morpholine-substituted1204-Morpholinyl

Q. How to design SAR studies for urea derivatives targeting enzyme inhibition?

  • Core Modifications : Vary methoxy groups (e.g., 2,4-dimethoxy vs. 3-methoxy) to assess steric/electronic effects on binding .
  • Biological Assays : Test against kinase panels (e.g., CDK2, EGFR) with IC50 determinations .

Q. What computational methods predict binding affinity with target proteins?

  • Molecular Docking : Use AutoDock Vina to model interactions with ATP-binding pockets (e.g., triazolo-azepine occupying hydrophobic regions) .
  • QSAR Models : Correlate logP values (e.g., 1.7–2.1) with cellular permeability .

Data Contradiction Analysis

Q. Conflicting reports on melting points for analogous compounds: How to validate?

  • Hypothesis : Polymorphism or residual solvent. Perform DSC (Differential Scanning Calorimetry) to detect multiple endotherms .
  • Solution : Recrystallize from alternative solvents (e.g., ethanol vs. ethyl acetate) to isolate stable polymorphs .

Methodological Resources

  • Spectral Libraries : Compare with published 1H-NMR for 1-(3,5-dimethylphenyl)-3-aryl ureas .
  • Optimization Tools : Open-source platforms like ChemOS for reaction condition screening .

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